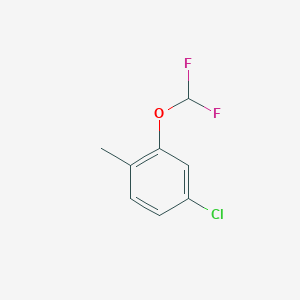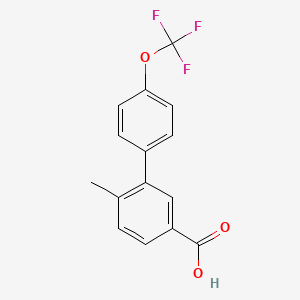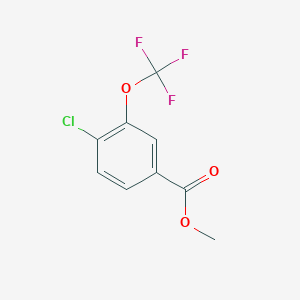
Methyl 4-chloro-3-(trifluoromethoxy)benzoate
描述
Methyl 4-chloro-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6ClF3O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the meta position is substituted with a trifluoromethoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
作用机制
Target of Action
It is known that similar compounds are often used in the preparation of difluoro and trifluoro compounds as anticancer agents . This suggests that the compound may interact with targets relevant to cancer pathways.
Mode of Action
Given its potential use in anticancer compound synthesis , it may interact with its targets to inhibit cell proliferation or induce apoptosis, common mechanisms of action for anticancer agents.
Biochemical Pathways
Based on its potential use in anticancer compound synthesis , it might be involved in pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
If it is indeed used in the synthesis of anticancer agents , its action might result in the inhibition of cancer cell growth or induction of cancer cell death.
生化分析
Biochemical Properties
Methyl 4-chloro-3-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, affecting their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other compounds. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites. Additionally, this compound can influence the levels of cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for determining its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, influencing gene expression and cellular responses .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Methyl 4-chloro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-chloro-3-(trifluoromethoxy)benzyl alcohol.
Hydrolysis: 4-chloro-3-(trifluoromethoxy)benzoic acid.
科学研究应用
Methyl 4-chloro-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Material Science: Utilized in the development of novel materials with specific functional properties.
相似化合物的比较
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 4-chlorobenzoate: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
Methyl 3-(trifluoromethoxy)benzoate: The trifluoromethoxy group is positioned differently, affecting its reactivity.
Uniqueness
Methyl 4-chloro-3-(trifluoromethoxy)benzoate is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
IUPAC Name |
methyl 4-chloro-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFDGSBIBVOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261444-00-1 | |
| Record name | Methyl 4-chloro-3-(trifluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)
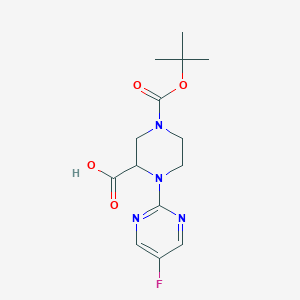
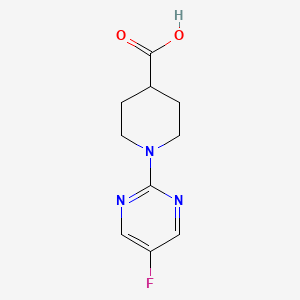
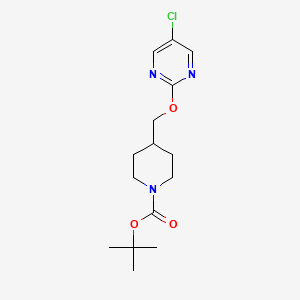
![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)
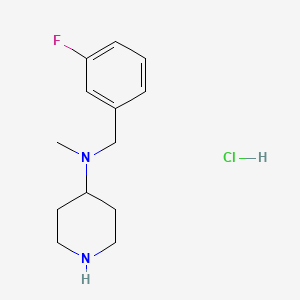
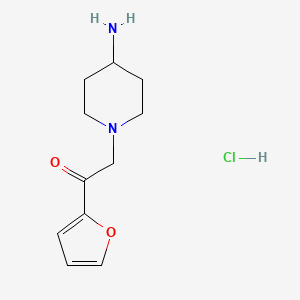
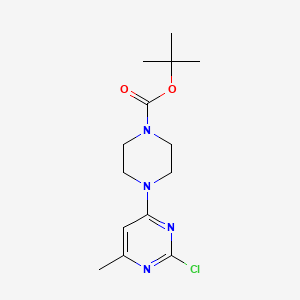
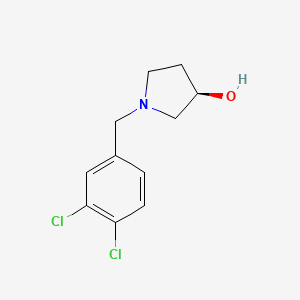
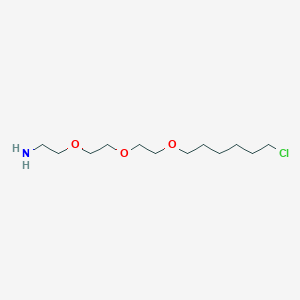
![5-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)
